2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This compound features a complex structure that combines an indazole core with a furan moiety, a methoxy group, and a carboxamide functional group. Its unique molecular architecture suggests various biological activities, making it a subject of interest in scientific research.
The compound is synthesized through multi-step organic reactions, starting from readily available precursors. The synthesis methods often involve careful selection of reaction conditions to optimize yield and purity. The compound is commercially available from chemical suppliers, indicating its relevance in research and industrial applications.
2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide belongs to the class of indazole derivatives, which are known for their diverse biological activities. It can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its carboxamide functional group further classifies it as an amide, a common functional group in pharmaceuticals.
The synthesis of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide typically involves several key steps:
In an industrial context, microwave-assisted synthesis may be utilized to enhance reaction rates and yields. This method allows for more efficient heating and can significantly reduce reaction times compared to traditional methods.
The molecular formula of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is with a molecular weight of approximately 299.32 g/mol. The structure consists of an indazole ring fused with a furan ring and includes various substituents that contribute to its chemical properties.
| Property | Value |
|---|---|
| CAS Number | 919108-60-4 |
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-Ethyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide |
| InChI | InChI=1S/C16H17N3O3/c1-3... |
| InChI Key | FYMRIJBUGZHXRP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
The compound can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed from these reactions. Common reagents include oxidizing agents for oxidation reactions and various nucleophiles for substitution processes.
The mechanism of action for 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is not fully elucidated but is believed to involve interactions at specific biological targets, potentially affecting signaling pathways relevant to cancer and inflammation.
Research indicates that compounds similar to this one exhibit activities such as antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound may also possess similar therapeutic potentials .
The physical properties of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide include:
Chemical properties include stability under standard laboratory conditions, solubility in organic solvents, and reactivity with various chemical agents based on its functional groups.
The compound has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: